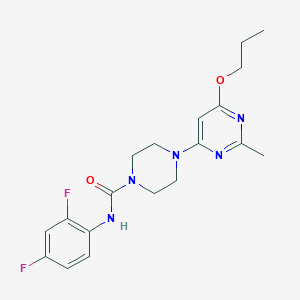
(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: is a complex organic compound featuring a cyclopentyl group substituted with a thiophene ring and a piperidine ring substituted with a thiophen-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Cyclopentyl-Thiophene Intermediate
Starting Materials: Cyclopentanone and thiophene-2-boronic acid.
Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an aqueous-organic solvent mixture.
Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C).
-
Formation of the Piperidine-Thiophene Intermediate
Starting Materials: 4-hydroxypiperidine and thiophene-3-carbonyl chloride.
Reaction: An esterification reaction is performed, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Conditions: The reaction is conducted at room temperature to moderate heat (25-50°C).
-
Coupling of Intermediates
Starting Materials: The cyclopentyl-thiophene intermediate and the piperidine-thiophene intermediate.
Reaction: A final coupling reaction, possibly using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Conditions: This step is typically carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the thiophene rings can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert carbonyl groups to alcohols or thiophene rings to dihydrothiophenes.
-
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce new functional groups onto the thiophene rings or the piperidine ring.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with electronic properties.
Biology
Biological Probes: Due to its structural complexity, it can be used to study biological pathways and interactions at the molecular level.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific receptors or enzymes.
Industry
Materials Science: The thiophene rings confer electronic properties that are useful in the development of organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings could facilitate π-π interactions with aromatic amino acids in proteins, while the piperidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid derivatives: Known for their anti-inflammatory and antimicrobial properties.
Piperidine-based compounds: Widely used in pharmaceuticals for their bioactive properties.
Uniqueness
Structural Complexity: The combination of cyclopentyl, thiophene, and piperidine rings in a single molecule is relatively unique, offering a diverse range of chemical reactivity and biological activity.
Electronic Properties: The presence of multiple thiophene rings enhances the compound’s potential in electronic applications, distinguishing it from simpler thiophene or piperidine derivatives.
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWSJWTUOHMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
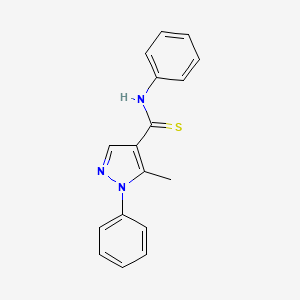
![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)
![(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2780449.png)
![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)
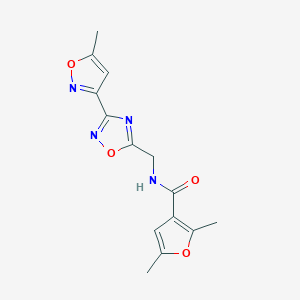
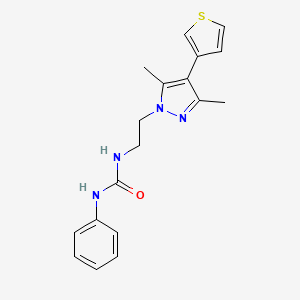

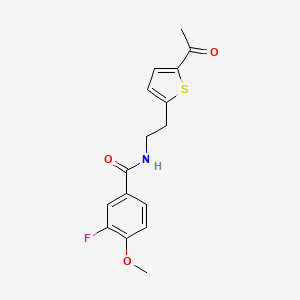
![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2780461.png)
![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)
![[3-Bromo-4-(difluoromethoxy)phenyl]methanol](/img/structure/B2780464.png)
